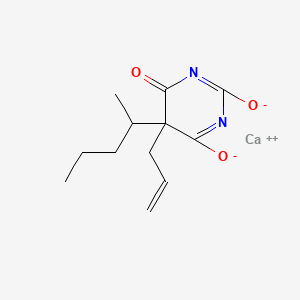

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt is a barbiturate derivative known for its sedative and hypnotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt typically involves the reaction of 5-allyl-5-(sec-pentyl)barbituric acid with a calcium salt. The barbituric acid derivative can be synthesized through a multi-step process that includes the alkylation of barbituric acid with allyl and sec-pentyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of industrial reactors, precise temperature control, and purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted barbituric acid derivatives .

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying barbiturate chemistry.

Biology: It has been investigated for its effects on biological systems, including its interaction with enzymes and receptors.

Industry: It may be used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. This interaction increases the duration of time for which the chloride ion channel remains open, resulting in prolonged inhibitory effects at the postsynaptic neuron .

Comparison with Similar Compounds

Similar Compounds

- 5-Ethyl-5-(sec-pentyl)barbituric acid, calcium salt

- Phenobarbital

- Talbutal

Uniqueness

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt is unique due to its specific substitution pattern with allyl and sec-pentyl groups, which may confer distinct pharmacological properties compared to other barbiturates. Its calcium salt form may also influence its solubility and bioavailability .

Biological Activity

5-Allyl-5-(sec-pentyl)barbituric acid, calcium salt is a compound of interest in pharmacology and biochemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H19N2O3Ca

- Molecular Weight: 303.4 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

This compound acts primarily as a central nervous system depressant, similar to other barbiturates. Its mechanism involves:

- GABA Receptor Modulation: It enhances the action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission.

- Neurotransmitter Interaction: It may also influence other neurotransmitter systems, including serotonin and dopamine pathways, which are crucial for mood regulation and anxiety responses.

Biological Activities

- Sedative Effects: Research indicates that 5-Allyl-5-(sec-pentyl)barbituric acid exhibits significant sedative properties, making it a candidate for treating anxiety and sleep disorders.

- Anticonvulsant Properties: Studies have shown that this compound can reduce seizure activity in animal models, suggesting potential use in epilepsy management.

- Muscle Relaxation: The compound has been noted for its muscle relaxant effects, which may be beneficial in conditions involving muscle spasms.

Case Studies

-

Study on Sedative Effects:

- Objective: To evaluate the sedative effects in mice.

- Method: Mice were administered varying doses of the compound.

- Results: Significant dose-dependent sedation was observed, with higher doses leading to prolonged sleep duration.

-

Anticonvulsant Activity:

- Objective: Assess the anticonvulsant efficacy in a pentylenetetrazol-induced seizure model.

- Method: Animals were treated with the compound prior to seizure induction.

- Results: A notable reduction in seizure frequency was recorded, indicating its potential as an anticonvulsant agent.

-

Muscle Relaxation Study:

- Objective: Investigate muscle relaxation properties.

- Method: The compound was tested on rats subjected to induced muscle contractions.

- Results: A significant reduction in muscle tension was observed, supporting its use as a muscle relaxant.

Comparative Analysis

The following table summarizes the biological activities of 5-Allyl-5-(sec-pentyl)barbituric acid compared to other barbiturates:

| Compound Name | Sedative Effect | Anticonvulsant Activity | Muscle Relaxation |

|---|---|---|---|

| 5-Allyl-5-(sec-pentyl)barbituric acid | High | Moderate | High |

| Phenobarbital | Moderate | High | Moderate |

| Pentobarbital | High | Moderate | Low |

Properties

CAS No. |

93962-56-2 |

|---|---|

Molecular Formula |

C12H16CaN2O3 |

Molecular Weight |

276.34 g/mol |

IUPAC Name |

calcium;6-oxo-5-pentan-2-yl-5-prop-2-enylpyrimidine-2,4-diolate |

InChI |

InChI=1S/C12H18N2O3.Ca/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+2/p-2 |

InChI Key |

SEUAKVPEONKKAU-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC=C.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.